BenchChemオンラインストアへようこそ!

Anidoxime hydrochloride

Analgesic potency Electroshock assay Opioid comparator

Anidoxime HCl (USVP-E142) offers a distinct oxime carbamate scaffold, equipping researchers to dissect opioid-mediated analgesia from dependence liability. With morphine-equipotent efficacy yet an attenuated withdrawal phenotype, it serves as an ideal positive control or comparator for chronic dosing paradigms. Its unique carbamoyl hydrolysis metabolic pathway, diverging from glucuronidation, provides a specialized probe for PK studies. Source with confidence for experimental pain and nociceptive models.

Molecular Formula C21H28ClN3O3
Molecular Weight 405.9 g/mol
CAS No. 31729-11-0
Cat. No. B1244366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidoxime hydrochloride
CAS31729-11-0
Synonyms4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime
Molecular FormulaC21H28ClN3O3
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl
InChIInChI=1S/C21H27N3O3.ClH/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18;/h6-14H,4-5,15-16H2,1-3H3,(H,22,25);1H
InChIKeyBXYLCIMGDIDYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anidoxime Hydrochloride (CAS 31729-11-0): A Structurally Distinct Oral Analgesic Agent


Anidoxime hydrochloride (CAS 31729-11-0), also known as USVP-E142, is a synthetic small-molecule analgesic characterized by a unique oxime carbamate chemical scaffold bearing a 3-diethylamino-1-phenylpropan-1-one core, with molecular formula C21H28ClN3O3 and molecular weight 405.92 g/mol [1]. It was advanced to clinical evaluation as an oral analgesic in the 1970s, but development did not proceed to market approval [2]. The compound is structurally unrelated to other opioid analgesics in clinical use, representing a distinct chemotype within the experimental analgesic landscape [3].

Why Anidoxime Hydrochloride Cannot Be Replaced by Generic Opioid Analgesics in Research


Anidoxime hydrochloride exhibits a combination of pharmacological properties that diverges significantly from both classical morphine-like opioids and semi-synthetic derivatives such as dihydrocodeine. While its analgesic potency overlaps with that of morphine in preclinical models, its physical dependence profile appears attenuated [1]. In clinical comparative trials, anidoxime demonstrated efficacy equivalent to dihydrocodeine but at distinct dose multiples, indicating non-interchangeable potency ratios [2]. Furthermore, its primary metabolic pathway—carbamoyl hydrolysis followed by decarboxylation—differs fundamentally from the glucuronidation-centric elimination of morphine, implying divergent pharmacokinetic and potential toxicological handling [3]. These collective disparities in pharmacodynamics, clinical dose-response, and biotransformation preclude any assumption of functional equivalence or straightforward substitution with generic opioid analgesics in investigative settings.

Anidoxime Hydrochloride Evidence Guide: Quantified Differentiation from Morphine and Dihydrocodeine


Analgesic Potency: Preclinical Electroshock Threshold Comparison with Morphine in Mice

In a direct head-to-head study, the analgesic potency of anidoxime hydrochloride was determined to be equal to or greater than that of morphine when evaluated in Swiss-Webster mice using an electroshock pain model [1].

Analgesic potency Electroshock assay Opioid comparator

Physical Dependence Liability: 21-Day Withdrawal and Nalorphine Challenge in Rats

In a controlled 21-day administration study in rats, anidoxime hydrochloride produced no visible behavioral effects upon abrupt withdrawal or following nalorphine challenge, contrasting with the well-documented withdrawal syndrome precipitated in morphine-dependent animals [1].

Dependence potential Opioid withdrawal Behavioral pharmacology

Clinical Analgesic Efficacy: Equivalence with Dihydrocodeine at Distinct Oral Doses

A clinical trial comparing anidoxime hydrochloride with dihydrocodeine found no significant difference in analgesic efficacy, but established a non-1:1 dose relationship: 75 mg and 100 mg of anidoxime produced effects equivalent to 50 mg of dihydrocodeine [1].

Clinical trial Oral analgesic Dose comparison

Metabolic Fate: Distinct Hydrolytic-Decarboxylation Pathway Divergent from Morphine

In rats, the primary metabolic route for anidoxime hydrochloride involves hydrolysis of the carbamoyl bond followed by decarboxylation of the resultant carbamic acid, liberating carbon dioxide [1]. This contrasts sharply with morphine, which is predominantly metabolized via glucuronidation at the 3- and 6-hydroxyl positions [2].

Drug metabolism Pharmacokinetics Metabolic pathway

Chemical Scaffold Uniqueness: Anidoxime Belongs to No Established Analgesic Class

Anidoxime hydrochloride is an oxime carbamate derivative with no structural homology to morphine, dihydrocodeine, or other clinically utilized opioid analgesics [1]. Its 3-diethylamino-1-phenylpropan-1-one core linked via an oxime bridge to a p-methoxyphenylcarbamoyl moiety represents a distinct chemotype [2].

Chemical structure Chemotype Drug class

Anidoxime Hydrochloride: Validated Research Use Cases Based on Comparative Evidence


Comparative Analgesic Pharmacology: Benchmarking Novel Compounds Against Morphine

Leverage anidoxime hydrochloride as a positive control or comparator in preclinical analgesic assays, particularly in electroshock or other nociceptive models where its potency equivalence to morphine has been documented [1]. Its distinct chemical scaffold and attenuated dependence signal make it useful for dissecting opioid-mediated analgesia from dependence liability.

Dependence Liability Studies: Investigating Reduced-Withdrawal Analgesic Mechanisms

Utilize anidoxime hydrochloride in chronic dosing paradigms (≥21 days) to study opioid-like analgesia with diminished physical dependence. Its failure to precipitate visible withdrawal upon discontinuation or nalorphine challenge in rats [1] provides a phenotype for probing molecular mechanisms underlying analgesic efficacy versus withdrawal.

Clinical Dose-Response Modeling: Non-1:1 Opioid Substitution Analysis

Employ anidoxime hydrochloride in human experimental pain or postoperative analgesia models to generate data on non-equipotent dosing with dihydrocodeine. The established 75–100 mg vs. 50 mg dose ratio [2] offers a concrete reference for exploring potency differences and optimizing oral analgesic regimens in research settings.

Drug Metabolism and Pharmacokinetic Studies: Divergent Carbamoyl Hydrolysis Pathway

Use anidoxime hydrochloride as a probe substrate to investigate carbamoyl hydrolysis and decarboxylation as alternative metabolic routes distinct from classical opioid glucuronidation [3]. This application is particularly relevant for studying species-specific differences in esterase/carbamoylase activity and for developing PK models of non-glucuronidated analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anidoxime hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.